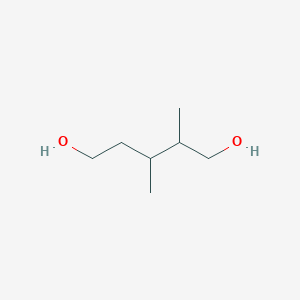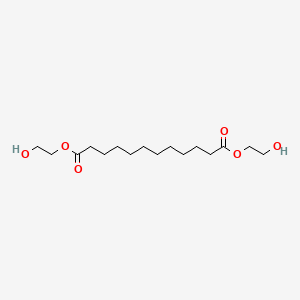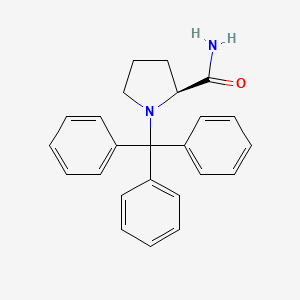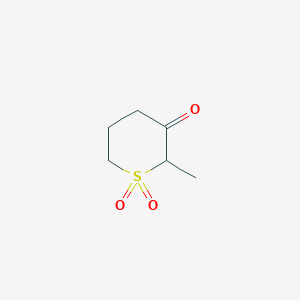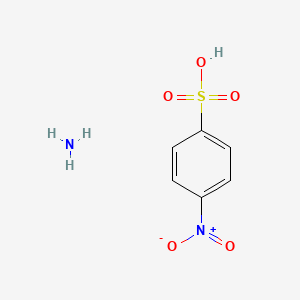
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a chloro group, a methyl group, and a phenylsulfanyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis may involve the following steps:
Formation of the Benzyl Intermediate: Benzyl chloride reacts with a suitable nucleophile to form the benzyl intermediate.
Introduction of the Chloro Group: The intermediate undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced via nucleophilic substitution reactions using thiophenol.
Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
N-Benzyl-2-chloro-2-methyl-3-(phenylsulfanyl)propanamide can be compared with other similar compounds, such as:
N-Benzyl-2-chloro-2-methylpropanamide: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
N-Benzyl-2-methyl-3-(phenylsulfanyl)propanamide: Lacks the chloro group, affecting its substitution reactions.
N-Benzyl-2-chloro-3-(phenylsulfanyl)propanamide: Lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
| 83375-60-4 | |
Formule moléculaire |
C17H18ClNOS |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
N-benzyl-2-chloro-2-methyl-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C17H18ClNOS/c1-17(18,13-21-15-10-6-3-7-11-15)16(20)19-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,19,20) |
Clé InChI |
MLKRLNPOIVBVFS-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=CC=CC=C1)(C(=O)NCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


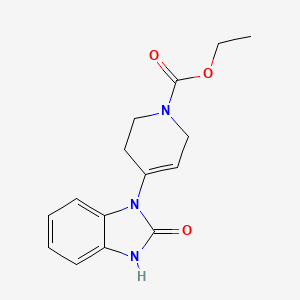
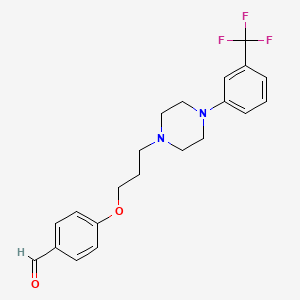

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)

